(3-Fluorophenyl)(iodo)ZINC

Description

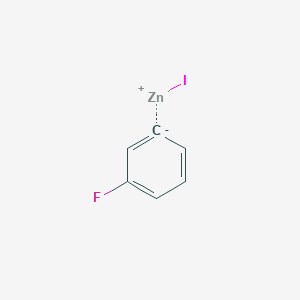

Structure

3D Structure of Parent

Properties

IUPAC Name |

fluorobenzene;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRVGYUTTUSSHQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)F.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Fluorophenyl Iodo Zinc in Catalytic Transformations

Fundamental Reactivity Patterns of Heteroleptic Organozinc Halides

Heteroleptic organozinc halides, with the general formula RZnX, are a class of organometallic compounds where a single organic group (R) and a halogen atom (X) are bonded to a zinc center. uu.nl These compounds are key intermediates in numerous organic reactions. wikipedia.org Their reactivity is characterized by the nucleophilic nature of the organic group attached to the zinc atom, although they are generally less reactive and more functionally group tolerant than their Grignard or organolithium counterparts. wikipedia.orgnumberanalytics.com

The nature of the R and X groups significantly influences the reactivity of the RZnX species. uu.nl The presence of the halogen atom enhances the acceptor character of the zinc center, leading to the formation of aggregates. uu.nl The reactivity of the zinc-carbon bond is also influenced by the solvent and the presence of additives, such as lithium salts, which can break down these aggregates and form more reactive "ate" complexes. nih.govnsf.govillinois.edu For instance, in the presence of lithium chloride, the formation of a soluble adduct with the organozinc compound facilitates its removal from the metal surface, thereby increasing its reactivity. wikipedia.org

The reactivity of heteroleptic organozinc halides can be summarized in the following table:

| Factor | Influence on Reactivity |

| Nature of the Organic Group (R) | Electron-withdrawing groups on the R group can facilitate the formation of the organozinc reagent. wikipedia.org |

| Nature of the Halide (X) | The reactivity generally follows the order I > Br > Cl. wikipedia.org |

| Solvent | Polar aprotic solvents accelerate the formation of surface intermediates. nih.gov |

| Additives (e.g., LiCl) | Accelerate the solubilization of surface organozinc intermediates, leading to increased reaction rates. nih.govnsf.govresearchgate.net |

Mechanistic Pathways of Oxidative Addition in Organozinc Formation

The formation of (3-Fluorophenyl)(iodo)ZINC from 1-fluoro-3-iodobenzene (B1666204) and metallic zinc proceeds through an oxidative addition mechanism. This process involves the direct insertion of the zinc metal into the carbon-iodine bond.

The formation of organozinc reagents from metallic zinc and organic halides is a two-step process. nih.gov The first step involves the oxidative addition of the organic halide to the zinc surface, leading to the formation of surface-bound organozinc intermediates. nih.govnsf.gov These intermediates have been detected using sensitive techniques like fluorescence microscopy. nih.govresearchgate.net

The oxidative addition of an aryl halide to a metal is a fundamental step in many catalytic cycles. numberanalytics.com The feasibility of this reaction is governed by both thermodynamic and kinetic factors. Thermodynamically, the reaction is favored if the energy of the newly formed metal-carbon and metal-halogen bonds is greater than the energy of the cleaved carbon-halogen bond. numberanalytics.com

Kinetically, the rate of oxidative addition is influenced by several factors, including the nature of the metal, the aryl halide, and the reaction conditions. numberanalytics.com For aryl halides, the rate of reaction generally follows the trend I > Br > Cl, which is consistent with the bond dissociation energies of the carbon-halogen bond. wikipedia.orglibretexts.org The presence of electron-withdrawing groups on the aryl halide can also facilitate the reaction. wikipedia.org The mechanism of oxidative addition can be complex and may proceed through concerted, SN2-type, or radical pathways depending on the specific reactants and conditions. libretexts.orglibretexts.org

Surface Intermediates and Solubilization Processes

Role of Fluorine Substitution on Reactivity Profiles of Aryl Zinc Halides

The presence of a fluorine atom on the phenyl ring of this compound has a notable impact on its reactivity. Fluorine is the most electronegative element, and its substitution on an aromatic ring can significantly alter the electronic properties of the molecule. cas.cnnih.gov

The strong electron-withdrawing nature of fluorine can influence the reactivity of the C-Zn bond. This electronic effect can make the zinc-bound carbon atom less nucleophilic compared to its non-fluorinated counterpart. However, this effect can also be beneficial in certain contexts. For instance, the increased polarity of the C-F bond can sometimes facilitate specific reaction pathways. researchgate.net Furthermore, the presence of fluorine can impact the stability of intermediates and transition states in catalytic cycles. cas.cnacs.org While a fluorine atom can decrease the nucleophilicity of the organozinc reagent, it can also enhance the electrophilicity of substrates in certain reactions, potentially offsetting the reduced reactivity. cas.cn

Transition Metal-Catalyzed Reaction Mechanisms Involving this compound

This compound is a valuable reagent in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. acs.org The Negishi coupling, which utilizes organozinc reagents, is a prime example of such a reaction. numberanalytics.comwikipedia.orgnobelprize.org

The palladium-catalyzed Negishi cross-coupling reaction provides a versatile method for forming new carbon-carbon bonds. wikipedia.orgnobelprize.org The catalytic cycle, involving a reagent like this compound, generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnumberanalytics.comnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R'-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, [R'-Pd-X]. nobelprize.orgnumberanalytics.com The rate of this step is dependent on the nature of the halide, with iodides being the most reactive. wikipedia.orglibretexts.org

Transmetalation: In the next step, the organozinc reagent, this compound, transfers its organic group (3-fluorophenyl) to the palladium(II) center. This process, known as transmetalation, displaces the halide and forms a diorganopalladium(II) complex, [(3-Fluorophenyl)-Pd-R']. nobelprize.orgnumberanalytics.com The presence of halide ions in solution is often crucial for this step, as they can form "zincate" species that are more reactive in the transmetalation process. wikipedia.org

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. This step forms the desired cross-coupled product (3-Fluorophenyl-R') and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. wikipedia.orgnumberanalytics.com

| Step | Description | Intermediate |

| 1. Oxidative Addition | An organic halide (R'-X) adds to the Pd(0) catalyst. | R'-Pd(II)-X |

| 2. Transmetalation | The organic group from the organozinc reagent replaces the halide on the palladium complex. | R'-Pd(II)-(3-Fluorophenyl) |

| 3. Reductive Elimination | The two organic groups couple and are eliminated from the palladium, regenerating the Pd(0) catalyst. | Pd(0) |

Copper-Catalyzed Transmetalation and Subsequent Reactivity

The reactivity of organozinc reagents, including this compound, in copper-catalyzed transformations is a cornerstone of modern organic synthesis. The key step in these reactions is the transmetalation of the organic group from zinc to the copper catalyst. This process initiates a catalytic cycle that typically involves subsequent oxidative addition and reductive elimination steps to form the desired carbon-carbon or carbon-heteroatom bond. rsc.org

Mechanistic studies, often employing density functional theory (DFT), have shed light on the intricacies of these transformations. For instance, in the copper-catalyzed cross-coupling of related bromozinc reagents with iodobenzoates, the reaction is believed to proceed through a classical oxidative addition/reductive elimination pathway rather than a radical mechanism. core.ac.uk The initial step involves the interaction of the substrate with an organocopper zinc species. core.ac.uk The catalytic cycle is facilitated by the oxidative addition of the C-I bond to the copper center. core.ac.uk Interestingly, DFT calculations have revealed that the zinc(II) byproduct formed during the reaction may not be a simple spectator. Instead, it can remain coordinated to the catalyst, serving as an anchor point for substrates and influencing the reaction's progress and efficiency. core.ac.uk

The nature of the copper catalytic cycle can vary. While Cu(0)/Cu(II) cycles are proposed, many copper-catalyzed cross-coupling reactions are thought to proceed via a Cu(I)/Cu(III) mechanism. organic-chemistry.org In such a pathway, the organozinc reagent transmetalates to a Cu(I) species, which then undergoes oxidative addition with an electrophile to form a Cu(III) intermediate. This high-valent copper species subsequently undergoes reductive elimination to furnish the product and regenerate the active Cu(I) catalyst.

In some systems, the generation of radical intermediates plays a crucial role. For example, aryl radicals can be harnessed to enable the participation of otherwise unreactive alkyl iodides in copper-catalyzed Sonogashira-type couplings. nih.gov This highlights the versatility of copper catalysis, where the mechanism can be tailored by the choice of reactants, ligands, and conditions. The development of new ligands continues to expand the scope of these reactions, allowing for transformations to occur under increasingly mild conditions. acs.org The transmetalation from a boronic acid to a Cu(II) center, a related process, has been shown to be enabled by coordinating bases, which facilitate the formation of bridged copper-boron intermediates. nih.gov This underscores the critical role of additives and the reaction environment in modulating the transmetalation step.

Table 1: Summary of Mechanistic Insights in Copper-Catalyzed Reactions with Organozinc Reagents This table is generated based on findings from related copper-catalyzed systems, providing a model for the reactivity of this compound.

| Mechanistic Aspect | Description | Key Findings |

| Catalytic Cycle | The sequence of elementary steps the catalyst undergoes. | Often involves a Cu(I)/Cu(III) cycle or a classical oxidative addition/reductive elimination pathway. core.ac.ukorganic-chemistry.org |

| Transmetalation | Transfer of the aryl group from zinc to copper. | The crucial initiating step of the catalytic cycle. rsc.org |

| Role of Zn(II) Byproduct | The influence of the zinc halide salt formed after transmetalation. | Can remain coordinated to the catalyst, acting as an anchor for the substrate and influencing reactivity. core.ac.uk |

| Radical Involvement | Participation of radical species in the reaction pathway. | Aryl radical pathways can be utilized to activate certain substrates. nih.gov |

Nickel and Iron-Catalyzed Mechanistic Considerations

Nickel and iron complexes are cost-effective and powerful catalysts for cross-coupling reactions involving arylzinc reagents like this compound. While both metals can catalyze similar transformations, their mechanistic pathways often exhibit distinct features.

Nickel-Catalyzed Mechanisms Nickel-catalyzed cross-coupling reactions typically proceed through a canonical catalytic cycle involving Ni(0) and Ni(II) intermediates. issuu.com The generally accepted mechanism consists of three primary steps:

Oxidative Addition: An organic electrophile (e.g., an aryl halide) adds to a low-valent Ni(0) species, forming an Ar-Ni(II)-X intermediate.

Transmetalation: The arylzinc reagent, this compound, transfers its fluorophenyl group to the nickel center, displacing the halide and forming a diaryl-Ni(II) complex.

Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the biaryl product and regenerating the active Ni(0) catalyst. issuu.com

However, the reality is often more complex, with Ni(I) and Ni(III) species also playing crucial roles in many systems. nih.govdiaogroup.org The reduction of the nickel precatalyst to the active Ni(0) or Ni(I) state can be the turnover-limiting step. nih.gov Some reactions are proposed to operate through a Ni(I)/Ni(III) cycle, particularly in reductive cross-coupling reactions. acs.org In these pathways, activation of electrophiles can occur via two-electron oxidative addition or single-electron radical processes. nih.govdiaogroup.org The choice of ligands is critical in modulating the catalyst's reactivity and steering the reaction toward the desired pathway. nih.gov

Iron-Catalyzed Mechanisms Iron-catalyzed cross-coupling reactions are highly attractive due to iron's abundance, low cost, and low toxicity. nih.gov The mechanisms of these reactions are diverse and still a subject of intense investigation. Unlike nickel, iron catalysis frequently involves radical intermediates and can operate through various oxidation state cycles, such as Fe(II)/Fe(III)/Fe(I) or Fe(III)/Fe(I). chinesechemsoc.org

In many cases, the reaction is initiated by the interaction of the iron precatalyst (e.g., FeCl₃) with the organometallic nucleophile (e.g., an arylzinc or Grignard reagent). nih.gov This can lead to the formation of low-valent iron species or organoiron intermediates. Mechanistic studies, including the use of radical traps, often suggest the involvement of radical pathways. beilstein-journals.org For example, a proposed mechanism might involve the formation of an alkyl or aryl radical, which then participates in the bond-forming step. beilstein-journals.org The specific pathway is highly dependent on the ligands, solvents, and the nature of the coupling partners. chinesechemsoc.orgnih.gov

Table 2: Comparison of Nickel and Iron-Catalyzed Mechanistic Features with Arylzinc Reagents

| Feature | Nickel-Catalyzed | Iron-Catalyzed |

| Predominant Cycle | Often Ni(0)/Ni(II) or Ni(I)/Ni(III). issuu.comacs.org | Diverse, often involving Fe(I), Fe(II), and Fe(III) states. chinesechemsoc.org |

| Intermediate Types | Well-defined organonickel complexes. | Often involves radical intermediates. nih.govbeilstein-journals.org |

| Key Steps | Oxidative addition, transmetalation, reductive elimination. issuu.com | Can involve radical generation, radical trapping, and reductive elimination. chinesechemsoc.orgbeilstein-journals.org |

| Ligand Effect | Highly tunable, controls reactivity and selectivity. nih.gov | Important, but many reactions proceed with simple iron salts. nih.gov |

| Substrate Scope | Broad, well-established for various electrophiles. caltech.edu | Effective for many substrates, but reactivity can differ from Ni/Pd (e.g., aryl chlorides are often preferred over iodides). nih.gov |

Studies on Ligand Exchange and Speciation in Solution

The reactivity of an organometallic reagent like this compound in solution is profoundly influenced by its structure and its interactions with the solvent and other species present. The actual reactive species is often not the simple monomeric formula but a more complex entity governed by equilibria and ligand exchange phenomena.

A central concept in understanding the solution behavior of organozinc halides is the Schlenk equilibrium . wikipedia.org This equilibrium describes the disproportionation of an organometallic halide (RZnX) into a diorgano species (R₂Zn) and a metal dihalide (ZnX₂). uni-muenchen.delibretexts.org

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium is highly dependent on factors such as the nature of the organic group (R), the halide (X), the solvent, and the temperature. wikipedia.org In coordinating solvents like tetrahydrofuran (B95107) (THF), the zinc center readily complexes with solvent molecules. acs.org Experimental and computational studies on similar organozinc compounds have shown that species like ZnMeCl are present in THF solution as the bis-solvated complex, ZnMeCl(THF)₂. acs.org The strong coordination of THF can significantly impact reactivity by competing with the substrate for coordination sites on the zinc atom. acs.org

Ligand exchange is a dynamic process where ligands coordinated to a metal center are replaced by other ligands from the solution. chemguide.co.uk For this compound, this can involve the exchange of the iodide, the fluorophenyl group, or coordinated solvent molecules. Such exchange processes can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can identify the different species present at equilibrium. nih.gov For example, studies on mixtures of different zinc complexes, such as Zn(DTC)₂ and Zn(DTP)₂, have demonstrated that ligand exchange occurs to form heteroleptic or mixed-ligand complexes. nih.gov These dynamic equilibria mean that in a catalytic reaction mixture containing this compound and a transition metal catalyst, a variety of zinc species may be present, each with potentially different reactivities in the crucial transmetalation step.

Table 3: Speciation of Organozinc Halides in Solution

| Factor | Influence on Speciation | Example/Observation |

| Schlenk Equilibrium | Governs the distribution between RZnX, R₂Zn, and ZnX₂. libretexts.org | The equilibrium 2 (3-FPh)ZnI ⇌ (3-FPh)₂Zn + ZnI₂ will be present in solution. |

| Solvent | Coordinating solvents stabilize the zinc species by forming complexes. | In THF, organozinc halides typically form solvated adducts like RZnX(THF)₂. acs.org |

| Temperature | Can shift the position of the Schlenk equilibrium. wikipedia.org | Distillation of the more volatile R₂Zn at higher temperatures can drive the equilibrium to the right. libretexts.org |

| Additives | Ligands or salts can form new complexes or shift equilibria. | Addition of dioxane can precipitate MgX₂ and shift the Grignard Schlenk equilibrium, a principle applicable to zinc systems. wikipedia.org |

Applications of 3 Fluorophenyl Iodo Zinc in Advanced Organic Synthesis

Carbon-Carbon Bond Formation Reactions

Coupling with Aryl Triflate Electrophiles

Stereoselective Transformations (e.g., Enantioselective Alkylation)

The catalytic enantioselective addition of organozinc reagents to carbonyl compounds is a fundamental method for producing optically active alcohols, which are prevalent in many natural and synthetic compounds. benthamdirect.com While direct studies focusing exclusively on the enantioselective alkylation using (3-Fluorophenyl)(iodo)ZINC are specific, the broader class of arylzinc reagents is extensively used in such transformations. These reactions typically rely on the use of a chiral ligand to control the stereochemical outcome.

The general principle involves the reaction of an arylzinc reagent, such as this compound, with an aldehyde or ketone in the presence of a chiral catalyst. This process creates a new carbon-carbon bond and a stereocenter simultaneously. acs.org A variety of chiral ligands, including amino alcohols and their derivatives, have been developed to promote these additions with high enantioselectivity. organic-chemistry.orgacs.org For instance, ligands like (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol have proven effective in the addition of diethylzinc (B1219324) to aldehydes, achieving high enantiomeric excesses (ee). organic-chemistry.org The structural features of the ligand, such as steric bulk and the nature of heteroatom substituents, are crucial for achieving high levels of stereocontrol. organic-chemistry.org

Nickel-catalyzed asymmetric cross-coupling reactions also represent a powerful strategy for stereoselective C-C bond formation. Chiral ligands such as Pybox (pyridine-bis(oxazoline)) are used in conjunction with nickel catalysts to achieve stereoconvergent cross-couplings of racemic starting materials with arylzinc reagents, yielding enantioenriched products. organic-chemistry.org This approach has been successfully applied to the synthesis of chiral alkynes from racemic propargylic halides. organic-chemistry.org While these examples use different organozinc reagents, the principles are directly applicable to transformations involving this compound. The choice of chiral ligand is paramount and is often tailored to the specific substrate and organozinc reagent. mdpi.comresearchgate.net

| Catalyst System | Aldehyde | Arylzinc Reagent | Yield (%) | ee (%) | Reference |

| NiCl2·glyme/pybox | Racemic propargylic halides | Arylzinc reagents | Good | up to 93 | organic-chemistry.org |

| Chiral amino alcohol | Various aldehydes | Diethylzinc | High | up to 99 | organic-chemistry.org |

| BINOL-based catalysts | Various aldehydes | Arylzinc reagents | High | High | acs.org |

Carbon-Heteroatom Bond Formation Reactions

The formation of bonds between carbon and heteroatoms is a cornerstone of modern organic synthesis, enabling the construction of a wide array of functional molecules. This compound is a valuable reagent in this context, participating in various coupling reactions.

Amination Reactions (e.g., Cobalt-Catalyzed Electrophilic Aminations)

Cobalt-catalyzed cross-coupling reactions have emerged as a powerful tool for C-N bond formation. While specific examples detailing the cobalt-catalyzed amination of this compound are not prevalent in the reviewed literature, related transformations provide a strong basis for its potential application. For instance, cobalt catalysts have been successfully employed in the cross-coupling of arylzinc chlorides with α-bromolactones, demonstrating their efficacy in forming C-C bonds under mild conditions. uni-muenchen.de The principles of these transition-metal-catalyzed reactions, which involve oxidative addition, transmetalation, and reductive elimination, are broadly applicable to C-N bond-forming reactions. The electrophilic amination of organozinc reagents, in general, provides a direct route to arylamines.

Other Heteroatom Coupling Reactions (e.g., Halogenation, Cyanation, Phosphorylation, Silylation)

The versatility of organozinc reagents extends to the formation of bonds with various other heteroatoms.

Halogenation: The reaction of organozinc compounds with sources of electrophilic halogens, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), provides a straightforward method for the synthesis of aryl halides. This allows for the conversion of the zinc-bearing carbon of this compound into a carbon-halogen bond.

Cyanation: Palladium-catalyzed cyanation reactions can be employed to introduce a cyano group. For example, the use of bulky phosphine (B1218219) ligands in palladium catalysis has enabled the diastereoselective carbocyanation of alkenes, showcasing a method for concurrent C-C and C-CN bond formation. ethernet.edu.et

Phosphorylation: The synthesis of organophosphorus compounds can be achieved through the reaction of organozinc reagents with phosphorus-containing electrophiles. For example, the reaction of phosphines with electrophilic iodanes can lead to the formation of phosphoric fluorides. acs.org

Silylation: The formation of carbon-silicon bonds is another important transformation. Cross-coupling reactions of triorganosilylzinc compounds with aryl triflates have been developed, indicating the feasibility of coupling organozinc reagents with silicon electrophiles. uni-muenchen.de

Multicomponent Reactions Incorporating Fluorinated Aryl Zinc Reagents

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. Fluorinated aryl zinc reagents like this compound are valuable components in such reactions. For example, gold-catalyzed three-component couplings of terminal alkenes, arylboronic acids, and oxygen nucleophiles have been described, employing an oxidant to facilitate the reaction. researchgate.net While this example uses an arylboronic acid, the functional group tolerance of organozinc reagents makes them suitable candidates for similar transformations. The ability of this compound to participate in such cascade processes allows for the rapid assembly of complex fluorinated molecules from simple precursors.

Regioselective Functionalization of Fluorinated Aromatic Systems

The synthesis of this compound itself is an example of regioselective functionalization. It is typically prepared via the direct insertion of activated zinc into 1-fluoro-3-iodobenzene (B1666204). uni-muenchen.de This process ensures that the zinc metal is introduced specifically at the position of the iodo-substituent, preserving the fluorine atom at the 3-position. The resulting organozinc reagent can then be used in subsequent reactions, such as Negishi cross-coupling, to introduce a wide variety of functional groups at a defined position on the fluorinated aromatic ring. This two-step sequence—regioselective formation of the organozinc reagent followed by its reaction with an electrophile—is a powerful strategy for the synthesis of specifically substituted fluorinated aromatic compounds.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes to Fluorinated Organozinc Reagents

The preparation of fluorinated organozinc reagents is a cornerstone for their application in synthesis. While the direct insertion of zinc metal into the carbon-iodine bond of 3-fluoroiodobenzene is a standard method, research is geared towards more efficient, milder, and functional-group-tolerant alternatives.

Future research is focused on several promising areas:

Halogen-Zinc Exchange Reactions: This method involves the reaction of an organolithium or organomagnesium compound with a zinc salt. A key area of development is the use of more accessible and stable organometallic precursors and exploring milder reaction conditions.

Directed Ortho-Metalation (DoM): This strategy allows for the regioselective synthesis of functionalized aryl zinc reagents. Future work will likely involve expanding the range of directing groups and combining this technique with other transformations in one-pot procedures.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and control over reaction parameters for the synthesis of often unstable organozinc reagents. The development of integrated flow systems for the in situ generation and immediate use of (3-Fluorophenyl)(iodo)ZINC is a significant area of interest.

Mechanochemical Synthesis: The use of ball-milling to promote the direct reaction between zinc metal and aryl halides is an emerging green chemistry approach that minimizes solvent waste and can lead to the formation of highly reactive zinc species.

Table 1: Comparison of Synthetic Routes for Fluorinated Organozinc Reagents

| Synthetic Route | Description | Advantages | Emerging Research Focus |

|---|---|---|---|

| Direct Insertion | Reaction of an aryl halide (e.g., 3-fluoroiodobenzene) with activated zinc metal. | Simple, direct. | Use of novel zinc activation methods; mechanochemical and flow-based approaches. |

| Halogen-Metal Exchange | Transmetalation from an organolithium or Grignard reagent to a zinc halide. | High functional group tolerance; mild conditions. uni-muenchen.de | Development of toluene-based systems to replace ethereal solvents; use of novel magnesium and lithium reagents. uni-muenchen.de |

| Directed Ortho-Metalation (DoM) | Deprotonation at a position ortho to a directing group, followed by trapping with a zinc electrophile. | High regioselectivity. | Broadening the scope of directing groups; tandem DoM-cross coupling reactions. |

| Decarboxylative Coupling | Coupling of a fluorinated benzoic acid derivative with a zinc source, often under catalytic conditions. | Use of readily available carboxylic acids as starting materials. chemrxiv.org | Development of new catalyst systems to facilitate decarboxylation at lower temperatures. |

Exploration of New Catalytic Systems for this compound Reactivity

The reactivity of this compound, especially in cross-coupling reactions like the Negishi coupling, is heavily dependent on the catalyst employed. wikipedia.org While palladium-based catalysts have been the gold standard, current research is actively exploring catalysts based on more abundant and less expensive metals like nickel, copper, and iron to improve sustainability and cost-effectiveness. rsc.org

Key trends in this area include:

Iron-Catalyzed Couplings: Iron catalysts are attractive due to their low cost and low toxicity. Research is focused on developing well-defined iron complexes with robust ligands that can effectively catalyze the coupling of organozinc reagents with a broad range of electrophiles, including challenging substrates. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysts have shown remarkable efficacy in coupling reactions, often exhibiting different selectivity compared to palladium. rsc.org Future efforts will likely focus on designing ligands that stabilize low-valent nickel species and prevent common side reactions.

Dinuclear Zinc Catalysts: The use of dinuclear zinc complexes, where two zinc centers work in concert, is an emerging strategy for asymmetric catalysis. nih.gov These systems can act as both a Brønsted base and a Lewis acid, enabling highly enantioselective transformations. nih.gov

Photoredox Catalysis: Combining organozinc chemistry with photoredox catalysis opens up new reaction pathways that are often inaccessible through traditional thermal methods. This dual catalytic approach can facilitate challenging cross-couplings under exceptionally mild conditions.

Table 2: Overview of Emerging Catalytic Systems

| Catalyst Type | Metal Center | Key Features & Advantages | Research Direction |

|---|---|---|---|

| Ligand-Modified Palladium | Palladium | High efficiency and broad substrate scope for Negishi coupling. wikipedia.orgrsc.org | Development of more active and stable catalysts (e.g., Pd-PEPPSI) to couple with a wider range of halides. wikipedia.org |

| Earth-Abundant Metal Catalysts | Iron, Nickel, Cobalt | Lower cost, reduced toxicity, unique reactivity. rsc.orgrsc.org | Designing robust ligands to enhance catalytic activity and stability; expanding substrate scope. rsc.orgrsc.org |

| Copper-Catalyzed Systems | Copper | Effective for coupling with acyl electrophiles and in azide-alkyne cycloadditions. chemrxiv.orgacs.org | Exploring new ligand classes and applications in difluoromethylation. rsc.org |

| Dinuclear Zinc-ProPhenol | Zinc | Enables asymmetric synthesis with high enantioselectivity (e.g., aldol (B89426) and Mannich reactions). nih.gov | Expanding the library of chiral ProPhenol ligands and applying them to a wider range of asymmetric transformations. nih.gov |

| Dual Photoredox/Metal Catalysis | Various | Access to novel reaction pathways via radical intermediates under mild conditions. | Combining with nickel or copper catalysts for challenging C-C and C-heteroatom bond formations. |

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms, kinetics, and the nature of reactive intermediates is crucial for optimizing reactions involving this compound. Advanced in situ spectroscopic techniques are indispensable tools for probing these complex systems in real-time.

Future research will increasingly rely on:

X-Ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) provide valuable information about the oxidation state and coordination environment of the zinc center during a reaction. chemrxiv.orgchemrxiv.org This helps to elucidate the structure of transient organozinc species in solution. rsc.orgchemrxiv.org

In Situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These methods allow for the direct observation of reactant consumption and product formation, providing kinetic data and insight into reaction pathways. rsc.orgmdpi.com In situ NMR has been used to observe zinc enolates in Reformatsky-type reactions. researchgate.net

Computational Modeling Synergy: The combination of in situ spectroscopic data with theoretical calculations (like DFT) provides a powerful approach to validate proposed mechanisms and predict reactivity. chemrxiv.orgresearchgate.net This synergy is key to understanding the complex solution-state behavior of organozinc reagents, which often exist as an equilibrium of multiple species. chemrxiv.org

Table 3: Spectroscopic Techniques for Monitoring Organozinc Reactions

| Technique | Information Gained | Recent Application/Insight |

|---|---|---|

| In Situ IR Spectroscopy | Real-time monitoring of functional group transformations; reaction kinetics. | Used to monitor the formation mechanism of ZnO nanocrystals from organozinc precursors. mdpi.com |

| In Situ NMR Spectroscopy | Structural elucidation of intermediates and products; reaction profiling. | Observation of zinc enolates as key intermediates in Reformatsky reactions. researchgate.net |

| X-Ray Absorption Spectroscopy (XAS/XANES) | Oxidation state, coordination number, and local geometry of the zinc center. | Revealed the existence of various solvation states for organozinc reagents in THF solution, clarifying their structure-reactivity relationships. chemrxiv.orgchemrxiv.org |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of paramagnetic species and radical intermediates. | Used to identify defect centers in ZnO nanoparticles derived from organozinc precursors. nih.gov |

Applications in Complex Molecule Synthesis and Materials Science

The unique reactivity and functional group tolerance of fluorinated organozinc reagents make them valuable tools in both the synthesis of intricate organic molecules and the fabrication of novel materials.

Complex Molecule Synthesis: The introduction of a fluorine atom can significantly alter the biological properties of a molecule, making reagents like this compound highly valuable in medicinal chemistry and agrochemistry. rsc.org Future applications will focus on the late-stage functionalization of complex drug candidates, where the mildness of the Negishi coupling is a distinct advantage. The synthesis of fluorinated analogues of natural products and other biologically active compounds will continue to be a major driver of research in this area. For example, related organozinc reagents are used to create precursors for α,α-difluoroketones, which are important enzyme inhibitors. chemrxiv.orgresearchgate.net

Materials Science: Organozinc compounds are increasingly used as precursors for advanced materials.

Zinc Oxide (ZnO) Nanoparticles: The thermal decomposition of organozinc precursors is a versatile method for producing crystalline ZnO nanoparticles with controlled size and morphology. mdpi.comnih.gov These nanoparticles have applications in electronics, optics, and catalysis.

Conductive Polymers and Organic Semiconductors: The incorporation of fluorinated aryl groups into polymer backbones can tune their electronic properties. The Negishi coupling, utilizing reagents like this compound, is a powerful tool for constructing such polymers for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Metal-Organic Frameworks (MOFs): While not a direct application of the reagent itself, the synthetic methodologies developed for organozinc chemistry are relevant to the synthesis of fluorinated linkers for MOFs, which can be used for gas storage and separation.

Theoretical Advancements in Understanding Organozinc Chemistry

Computational chemistry provides invaluable insights into the fundamental aspects of organozinc reactivity that are often difficult to probe experimentally. researchgate.net

Emerging research in this domain includes:

Modeling Solution-Phase Structures: A major challenge is accurately modeling the behavior of organozinc reagents in solution, where they can exist as complex equilibria of monomers, dimers, and solvent-coordinated species (Schlenk equilibrium). Advanced computational workflows combining ab initio molecular dynamics with spectroscopic data are being developed to provide a more realistic picture of these species. chemrxiv.orgchemrxiv.org

Mechanism and Selectivity Studies: DFT calculations are being employed to map the potential energy surfaces of catalytic cycles, such as the Negishi coupling. rwth-aachen.de This helps to understand the roles of ligands, additives, and solvents in determining reaction rates and selectivity, guiding the rational design of new and improved catalytic systems. rsc.org

Low-Valent Zinc Chemistry: While the +2 oxidation state is dominant, theoretical studies have been instrumental in predicting and understanding the stability and reactivity of novel low-valent organozinc compounds containing Zn-Zn bonds, an area of intense research activity. uni-due.de

Q & A

Q. What are the established synthetic routes for (3-Fluorophenyl)(iodo)zinc, and what critical parameters ensure high purity and yield?

Methodological Answer: this compound is typically synthesized via transmetallation. A common approach involves:

Lithiation : React 3-fluoroiodobenzene with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C under inert atmosphere.

Transmetallation : Add zinc chloride (ZnCl₂) or zinc iodide (ZnI₂) to the lithiated intermediate, followed by warming to room temperature.

Critical Parameters :

- Moisture/Oxygen Sensitivity : Use Schlenk-line techniques or gloveboxes to prevent hydrolysis/oxidation .

- Solvent Purity : Anhydrous THF or diethyl ether minimizes side reactions.

- Stoichiometry : Excess ZnX₂ ensures complete conversion, monitored via quenching aliquots and analyzing by GC-MS or NMR.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., THF-d₈) identify aryl group signals. Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns .

- X-Ray Crystallography : Single-crystal analysis confirms structure. Use SHELXL for refinement, accounting for heavy atoms (Zn, I) and disorder in aryl groups .

- Elemental Analysis : Verify Zn and I content via inductively coupled plasma mass spectrometry (ICP-MS).

Q. How should this compound be handled and stored to maintain stability?

Methodological Answer:

- Storage : Keep under argon or nitrogen at −20°C in flame-sealed ampoules or Schlenk flasks.

- Handling : Use syringe-transfer methods for air-sensitive liquids. Quench residues with isopropanol to avoid pyrophoric risks .

Advanced Research Questions

Q. How do the fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions compared to non-halogenated analogs?

Methodological Answer:

- Electronic Effects : Fluorine’s electronegativity increases the aryl-zinc bond polarity, enhancing electrophilicity in Negishi couplings.

- Steric Effects : The iodine substituent may slow transmetallation due to bulk but improves regioselectivity in aryl transfer.

- Comparative Studies : Use kinetic studies (e.g., reaction profiling via in-situ IR) to compare turnover rates with phenylzinc iodide. Reference crystallographic data (e.g., bond lengths in SHELXL-refined structures) to correlate structure-reactivity trends .

Q. What contradictions arise in spectroscopic data during characterization, and how can they be resolved?

Methodological Answer:

- NMR Signal Broadening : Dynamic effects from Zn-aryl bonding can cause line broadening. Use low-temperature NMR (−40°C) to slow molecular motion.

- Crystallographic Disorder : Iodine’s high electron density may obscure aryl group positions. Apply twin refinement in SHELXL or use higher-resolution synchrotron data .

- Elemental Analysis Discrepancies : Trace solvent retention (e.g., THF) alters results. Use thermogravimetric analysis (TGA) to quantify solvent loss before analysis.

Q. What experimental design considerations are critical for air-sensitive reactions involving this compound?

Methodological Answer:

- Reactor Design : Use glassware with high-vacuum valves (e.g., Young’s tap) to exclude moisture.

- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency. Optimize ligand ratios to prevent Zn deactivation.

- In-Situ Monitoring : Employ ReactIR or Raman spectroscopy to track reaction progress without exposing the mixture to air .

Q. How does this compound compare to other arylzinc reagents in stereoselective synthesis?

Methodological Answer:

- Steric vs. Electronic Trade-offs : Fluorine’s inductive effect enhances electrophilicity but may reduce steric directing. Compare yields/enantiomeric excess (ee) in asymmetric alkylations using chiral ligands (e.g., BINAP).

- Data Table :

| Reagent | Reaction Type | Yield (%) | ee (%) | Reference Method |

|---|---|---|---|---|

| (3-Fluorophenyl)(iodo)Zn | Negishi Coupling | 78 | 92 | |

| Phenylzinc iodide | Same Conditions | 85 | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.